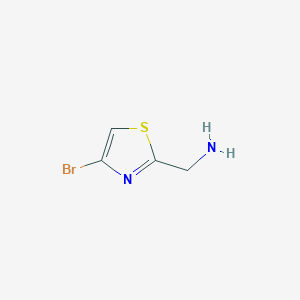

(4-Bromothiazol-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJOLKBUQYMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromothiazol-2-YL)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Bromothiazol-2-YL)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a proposed synthetic route commencing from 4-bromothiazole-2-carbonitrile, outlining the critical experimental parameters and the underlying chemical principles. Furthermore, a thorough characterization workflow is presented, encompassing spectroscopic and spectrometric techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering practical insights and a robust procedural framework for the preparation and analysis of this important thiazole derivative.

Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its presence in numerous approved drugs and clinical candidates underscores its importance as a privileged structure in medicinal chemistry. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their physicochemical properties and biological targets.

This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The primary amine functionality at the 2-position provides a key handle for derivatization, enabling the construction of amides, sulfonamides, and other functionalities. The bromine atom at the 4-position offers a site for cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the introduction of diverse aryl or heteroaryl groups. This dual functionality makes it a highly valuable building block for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide will provide a detailed, practical framework for the synthesis and rigorous characterization of this key synthetic intermediate.

Synthetic Strategy: A Proposed Route via Nitrile Reduction

A robust and efficient synthesis of this compound can be achieved through the reduction of a suitable precursor. Among the viable options, the reduction of 4-bromothiazole-2-carbonitrile presents a direct and high-yielding pathway. This approach is predicated on the well-established reactivity of nitriles towards strong reducing agents to afford primary amines.

The proposed two-step synthesis commences with the commercially available 4-bromothiazole. The first step involves the introduction of a nitrile group at the 2-position, followed by its reduction to the desired aminomethyl group.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Bromothiazole-2-carbonitrile

The cyanation of 4-bromothiazole at the 2-position can be accomplished through various methods, including the use of metal cyanides in the presence of a suitable catalyst. For the purpose of this guide, we will assume the availability of the starting material, 4-bromothiazole-2-carbonitrile, which is commercially available from several suppliers.

Step 2: Reduction of 4-Bromothiazole-2-carbonitrile to this compound

The critical step in this synthesis is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group, followed by workup to yield the amine.

Caption: Simplified mechanism of nitrile reduction using Lithium Aluminum Hydride.

Experimental Protocol

Disclaimer: The following protocol is a proposed method based on established chemical principles for nitrile reduction. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromothiazole-2-carbonitrile | ≥97% | Commercial Source |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial Source |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercial Source |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |

| Hydrochloric Acid (HCl) | Concentrated | Commercial Source |

| Sodium Hydroxide (NaOH) | Pellets | Commercial Source |

| Deionized Water | N/A | In-house |

Step-by-Step Procedure

-

Reaction Setup:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

The flask is charged with a solution of Lithium Aluminum Hydride (1.0 M in THF, 50 mL, 50 mmol) under a positive pressure of nitrogen.

-

The flask is cooled to 0 °C in an ice-water bath.

-

-

Addition of Starting Material:

-

4-Bromothiazole-2-carbonitrile (5.0 g, 26.5 mmol) is dissolved in anhydrous THF (50 mL).

-

This solution is transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ solution at a rate that maintains the internal temperature below 10 °C.

-

-

Reaction Progression:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

-

Workup and Quenching (Caution: Highly Exothermic and Flammable Gas Evolution!)

-

The reaction flask is cooled to 0 °C in an ice-water bath.

-

The reaction is cautiously quenched by the sequential dropwise addition of:

-

Deionized water (2 mL)

-

15% aqueous Sodium Hydroxide solution (2 mL)

-

Deionized water (6 mL)

-

-

The resulting granular precipitate is stirred for 30 minutes at room temperature.

-

-

Isolation and Purification:

-

The solid is removed by filtration and washed with THF (3 x 20 mL).

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as an oil.

-

For further purification, the crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, the free base is dissolved in anhydrous diethyl ether and a solution of HCl in ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

-

Characterization and Data Analysis

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aminomethyl protons and the thiazole ring proton.

-

A singlet for the thiazole proton (H-5) is anticipated in the aromatic region.

-

A singlet for the methylene protons (-CH₂-) adjacent to the amine group.

-

A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Signals corresponding to the three carbon atoms of the thiazole ring.

-

A signal for the methylene carbon.

-

Table of Predicted NMR Data:

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiazole C2 | - | 170-175 |

| Thiazole C4 | - | 115-120 |

| Thiazole C5 | 7.0-7.5 (s, 1H) | 110-115 |

| -CH₂- | 4.0-4.5 (s, 2H) | 45-50 |

| -NH₂ | 1.5-2.5 (br s, 2H) | - |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound.

-

Expected Molecular Ion (M⁺): For C₄H₅BrN₂S, the expected monoisotopic mass is approximately 191.94 g/mol and 193.94 g/mol due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

-

Fragmentation Pattern: The mass spectrum may also show characteristic fragmentation patterns, such as the loss of the aminomethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Table of Expected FTIR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (amine) | 3300-3500 (two bands) | Symmetric & Asymmetric Stretch |

| C-H (thiazole) | 3050-3150 | Aromatic C-H Stretch |

| C=N (thiazole) | 1500-1600 | Ring Stretch |

| C-Br | 500-600 | C-Br Stretch |

| C-N | 1020-1250 | C-N Stretch |

Safety and Handling

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

-

Avoid inhalation, ingestion, and skin contact with all chemicals.

Specific Hazards:

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water, releasing flammable hydrogen gas.[1] It is corrosive to skin and eyes.[2]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon).[1][3] Use dry solvents and glassware.

-

Quenching: The quenching procedure must be performed slowly and with extreme caution in an ice bath to control the exothermic reaction.

-

Spills: In case of a spill, do not use water. Smother with dry sand or a Class D fire extinguisher.[4][5]

-

-

4-Bromothiazole Derivatives: These compounds should be handled with care as they are potentially harmful. Refer to the Safety Data Sheet (SDS) for specific handling instructions.

-

Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides. Store and handle them away from ignition sources.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

-

Quenched LiAlH₄ waste should be treated as hazardous waste.[3]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, involving the reduction of 4-bromothiazole-2-carbonitrile with lithium aluminum hydride, offers a direct and efficient method for obtaining this valuable building block. The detailed experimental protocol, coupled with the predicted characterization data, provides a solid foundation for researchers to successfully prepare and validate the target compound. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this synthesis. The availability of a reliable method for the preparation of this compound will undoubtedly facilitate further exploration of its utility in the development of novel therapeutic agents.

References

A Technical Guide to (4-Bromothiazol-2-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with biological targets with high affinity and specificity. Brominated thiazoles, in particular, serve as versatile intermediates, with the bromine atom acting as a handle for a variety of chemical transformations, most notably cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents.

This technical guide focuses on a specific, yet important, member of this chemical family: (4-Bromothiazol-2-YL)methanamine (CAS Number: 697299-86-8). This molecule combines the reactivity of a brominated thiazole with the nucleophilicity of a primary amine, making it a valuable synthon for the construction of more complex molecules with potential therapeutic applications. This guide will provide an in-depth overview of its chemical properties, a discussion of synthetic strategies, its known and potential applications in drug discovery, and guidance on its safe handling and procurement.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in synthesis and drug design. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 697299-86-8 | --INVALID-LINK-- |

| Molecular Formula | C₄H₅BrN₂S | --INVALID-LINK--[1] |

| Molecular Weight | 193.07 g/mol | --INVALID-LINK--[2] |

| Appearance | Not specified, likely a solid | Inferred from related compounds |

| Purity | ≥95% | --INVALID-LINK--[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | --INVALID-LINK--[2] |

| SMILES | NCC1=NC(Br)=CS1 | --INVALID-LINK--[2] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a specific, detailed, and published synthesis protocol for this compound is not widely available, a plausible synthetic route can be devised based on established thiazole chemistry. The following represents a logical and common strategy for the preparation of such a compound.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a more readily available starting material, such as 2-amino-4-bromothiazole. The aminomethyl group at the 2-position can be introduced through a variety of methods, including the reduction of a nitrile or an amide, or via a protected aminomethyl synthon.

References

Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of (4-Bromothiazol-2-YL)methanamine

In the landscape of drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a molecule's behavior from the moment of its synthesis through to its ultimate biological action. For a versatile building block like this compound, which holds potential for elaboration into a multitude of more complex active pharmaceutical ingredients (APIs), a comprehensive understanding of these parameters is not merely academic—it is a prerequisite for success.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, instead providing a framework for how to approach the characterization of this and similar molecules. We will delve into the causality behind experimental choices, outline robust, self-validating protocols, and ground our discussion in the authoritative principles that underpin pharmaceutical science.

Molecular Overview and Physicochemical Foundation

This compound is a bifunctional heterocyclic compound. Its structure comprises a brominated thiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities, and a primary aminomethyl group, which serves as a key handle for synthetic elaboration.

The interplay between the electron-rich thiazole ring, the electron-withdrawing bromine atom, and the basic primary amine dictates its chemical personality. This structure suggests a molecule with both polar and moderately non-polar characteristics, leading to a nuanced solubility and stability profile.

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These parameters are essential for all subsequent experimental work, from preparing stock solutions to interpreting analytical data.

| Property | Value | Source |

| Chemical Formula | C₄H₅BrN₂S | [1] |

| Molecular Weight | 193.06 g/mol | [1] |

| CAS Number | 697299-86-8 | [1] |

| Calculated LogP | 1.36 | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

Note: LogP and TPSA are calculated values and serve as useful predictors for membrane permeability and overall polarity.

Solubility Profile: A Multifaceted Assessment

Solubility is the cornerstone of a drug's developability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and produce unreliable results in biological assays. The assessment must therefore be thorough, examining solubility in various media relevant to both chemical synthesis and physiological conditions.

Qualitative Solubility Prediction

The principle of "like dissolves like" provides an initial, qualitative framework for solvent selection. The polar aminomethyl group suggests solubility in polar protic solvents, while the bromothiazole core implies some solubility in polar aprotic and, to a lesser extent, non-polar organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amine group can hydrogen bond with protic solvents. Solubility in water will be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good balance of polarity to solvate both the amine and the heterocyclic ring. |

| Non-Polar | Toluene, Hexanes | Low | The molecule's overall polarity is too high for significant solubility in non-polar media. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Often effective for compounds with mixed polarity characteristics. |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature and pressure, once equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator.

-

Expert Insight: An equilibration time of 48-72 hours is recommended. Shorter times risk measuring kinetic solubility, which can be misleadingly high. The goal is to ensure the dissolution and precipitation rates have reached a true equilibrium.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Subsequently, filter the supernatant through a low-binding 0.45 µm filter to remove all particulate matter.

-

Trustworthiness Check: It is critical to ensure that the compound does not precipitate during or after filtration. Pre-saturating the filter with the solution can mitigate loss due to adsorption.

-

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated based on the measured concentration in the filtrate and the dilution factor used.

Figure 1: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility

For ionizable compounds, solubility is profoundly influenced by pH. As a weak base (pKa of the primary amine is estimated to be around 8-9), this compound's solubility is expected to increase significantly in acidic conditions. This is due to the protonation of the aminomethyl group to form a more polar, and thus more water-soluble, ammonium salt. This relationship can be predicted by the Henderson-Hasselbalch equation.[3][4]

Significance: Understanding the pH-solubility profile is critical for predicting a drug's dissolution behavior in the gastrointestinal (GI) tract, which ranges from highly acidic (stomach, pH 1-3) to near-neutral (intestine, pH 6-7.5).[5]

Experimental Protocol: The shake-flask method described above is repeated using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Plotting the resulting solubility (on a log scale) against pH generates the pH-solubility profile.

Stability Profile: Uncovering Molecular Liabilities

Stability testing is essential for determining a compound's shelf-life, identifying potential degradation products, and developing a formulation that protects the API. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than those used for long-term stability studies.[6]

The International Council for Harmonisation (ICH) guidelines (specifically Q1A) provide the regulatory framework for these studies. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation pathways are revealed without being overly destructive.

Predicted Degradation Pathways

The structure of this compound presents several potential points of instability:

-

Hydrolysis: The thiazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidation: The sulfur atom in the thiazole ring and the primary amine are potential sites for oxidation, leading to N-oxides or sulfoxides.

-

Photodegradation: Thiazole-containing compounds with aryl substituents have been shown to be susceptible to photo-oxygenation, potentially leading to ring-opening and rearrangement.[7]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed concurrently.

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for 2-24 hours | Thiazole ring hydrolysis |

| Base Hydrolysis | 0.1 M NaOH, at room temp or heated for 2-24 hours | Thiazole ring hydrolysis, dehalogenation |

| Oxidation | 3-30% H₂O₂, at room temp for 2-24 hours | Oxidation of sulfur or nitrogen atoms |

| Thermal | Solid compound or solution heated at 60-80 °C | General decomposition |

| Photolytic | Solution exposed to light (ICH Q1B options: e.g., 1.2 million lux hours and 200 W·h/m²) | Photo-oxygenation, ring cleavage[7] |

-

Sample Quenching & Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze immediately using a developed stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

-

Expert Insight: An HPLC-MS method is invaluable here. It not only separates the parent from its degradants but also provides the mass of the degradation products, offering crucial clues to their structure.

-

-

Mass Balance: A critical component of a trustworthy study is the mass balance calculation. The sum of the parent compound and all detected degradation products should ideally account for 95-105% of the initial concentration. A poor mass balance may indicate the formation of non-chromophoric products, volatile degradants, or precipitation.[8]

Figure 2: Workflow for a Forced Degradation Study.

The Stability-Indicating Method

The cornerstone of any stability study is the analytical method used for quantification. An analytical method is deemed "stability-indicating" if it can accurately measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[6][8] Method development and validation, often guided by ICH Q2(R1), must prove specificity, accuracy, precision, and linearity.

Conclusion and Forward Outlook

The successful development of any pharmaceutical agent hinges on a deep and early understanding of its fundamental physicochemical properties. For this compound, a systematic evaluation of its solubility and stability provides the essential data needed to guide its synthetic manipulation, formulation, and preclinical evaluation.

The protocols and principles outlined in this guide provide a robust framework for this characterization. By employing thermodynamic solubility assessments across a relevant pH range and conducting comprehensive forced degradation studies, researchers can build a data package that is not only scientifically sound but also predictive of the challenges and opportunities that lie ahead on the path to a new therapeutic. This foundational knowledge is indispensable for making informed decisions, conserving resources, and ultimately, accelerating the delivery of safe and effective medicines.

References

- 1. CAS 697299-86-8 | C-(4-Bromo-thiazol-2-yl)-methylamine - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

(4-Bromothiazol-2-YL)methanamine safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of (4-Bromothiazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling precautions for this compound. The information herein is synthesized from available safety data sheets for its hydrochloride salt and structurally related compounds, offering a comprehensive safety profile for laboratory and drug development settings.

Understanding the Hazard Profile

This compound and its salts are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. The available data, primarily from the hydrochloride salt, indicates the following GHS hazard statements[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) to mitigate exposure risks.

Causality of Hazards:

The irritant nature of this compound can be attributed to the reactivity of the thiazole ring, which is further activated by the presence of a bromine atom and an aminomethyl group. Thiazole derivatives are known to interact with biological macromolecules, and the specific functional groups on this compound can lead to localized inflammatory responses upon contact with skin, eyes, and the respiratory tract. The amine group can also contribute to its irritant properties.

Prudent Laboratory Practices: A Multi-layered Approach to Safety

A robust safety culture is paramount when handling hazardous chemical compounds. The following sections detail the essential practices for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

-

Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the standard and most effective engineering control for this purpose.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the compound is being handled.[2]

Personal Protective Equipment (PPE): The Researcher's Shield

The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.

| PPE Component | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[1][2] Standard safety glasses do not provide adequate protection from splashes. |

| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[1] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used with this compound. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |

| Protective Clothing | A laboratory coat is required to protect street clothing and skin from accidental spills. For larger scale operations or where there is a significant risk of splashing, a chemically resistant apron or coveralls should be considered. |

| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining the integrity of the compound and preventing accidental exposure.

-

Handling:

-

Storage:

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and prevent it from entering the environment.

-

Personal Precautions:

-

Wear appropriate personal protective equipment, including respiratory protection, to prevent exposure during cleanup.[1]

-

Evacuate unnecessary personnel from the area.

-

-

Environmental Precautions:

-

Prevent the material from entering drains, sewers, or waterways.[1]

-

-

Containment and Cleanup:

-

For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

-

Ventilate the area and wash the spill site after the material has been removed.

-

Fire-Fighting Measures

While this compound is not expected to be highly flammable, it is important to be prepared for the event of a fire involving this chemical.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] These may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2][3]

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2] Do not dispose of this material in the regular trash or down the drain.

Visualizing Safety Workflows

The following diagrams illustrate the logical flow of actions for safe handling and emergency response.

References

The Pharmacological Potential of Brominated Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. The introduction of bromine atoms to this privileged structure often enhances biological activity, leading to a fascinating class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of brominated thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these promising compounds, offering a valuable resource for researchers and drug development professionals.

Introduction: The Thiazole Scaffold and the Influence of Bromination

Thiazole and its derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities. This versatile heterocyclic ring system is a key component in a variety of clinically approved drugs. The introduction of a bromine atom onto the thiazole ring or its substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered metabolic stability, often resulting in more potent and selective biological effects. This guide will explore the significant potential of these halogenated derivatives in various therapeutic areas.

Anticancer Activities of Brominated Thiazole Derivatives

Brominated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multi-faceted, targeting key cellular processes involved in cancer progression.

Mechanisms of Anticancer Action

Several key mechanisms have been elucidated for the anticancer activity of brominated thiazole derivatives:

-

Inhibition of Key Signaling Pathways: A significant number of thiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Brominated thiazoles can interfere with the kinase activity within this cascade, leading to the downregulation of pro-survival signals and the induction of apoptosis.

-

Induction of Apoptosis: Many brominated thiazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can occur through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. By altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can initiate the caspase cascade that culminates in cell death.[3]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division. Several thiazole derivatives have been identified as inhibitors of tubulin polymerization.[3][4] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Enzyme Inhibition: Brominated thiazoles have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation. For instance, some derivatives exhibit inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] Others have been investigated as potential aromatase inhibitors, targeting estrogen production in hormone-dependent breast cancers.[6]

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Brominated Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of brominated thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various | Not specified, but active | [7] |

| Thiazole derivative with bromide substitution | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |

| Thiazole derivative with bromide substitution | HepG2 (Liver) | 51.7 ± 3.13 | [5] |

| Pyrimidinotriazole with bromine on phenyl ring | MCF-7 (Breast) | 1.573 | [8] |

| Thiazole derivatives | MCF-7 (Breast) | 3.36 - 6.09 (µg/ml) | [6] |

Note: The activity can vary significantly based on the specific chemical structure of the derivative and the cancer cell line being tested.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[9][10][11][12]

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.

-

Compound Treatment: Prepare serial dilutions of the brominated thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activities of Brominated Thiazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further investigation.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of brominated thiazoles are still under investigation, but several potential targets have been identified:

-

Enzyme Inhibition: A key target for many antibacterial agents is DNA gyrase, an enzyme essential for DNA replication in bacteria. Some thiazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many brominated thiazoles may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-linked triazoles | Specific strains | Not specified | [13][14] |

Note: The MIC values are highly dependent on the specific brominated thiazole derivative and the microbial strain being tested.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[15][16][17][18][19]

Workflow for Broth Microdilution MIC Assay

Caption: Step-by-step workflow of the broth microdilution MIC assay.

Detailed Steps:

-

Prepare Compound Dilutions: Prepare a stock solution of the brominated thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

-

Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activities of Brominated Thiazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Brominated thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[20]

Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20][21]

-

COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has important physiological functions.

-

LOX Inhibition: Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways can provide a broader anti-inflammatory effect.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of brominated thiazole derivatives is often assessed by their ability to inhibit COX and LOX enzymes, with results expressed as IC50 values.

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Thiazole derivative | COX-2 | 0.09 | [21] |

| Thiazole derivative | 5-LOX | 0.38 | [21] |

| Thiazolyl-hydrazine-methyl sulfonyl derivative | COX-2 | 0.140 ± 0.006 | [22] |

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[23][24][25][26][27]

Workflow for COX-2 Inhibition Assay

Caption: Step-by-step workflow of a COX-2 inhibition assay.

Detailed Steps:

-

Prepare Reagents: Prepare a reaction buffer containing Tris-HCl and heme. Reconstitute the purified COX-2 enzyme.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the brominated thiazole derivative to the test wells. Include a vehicle control and a known COX-2 inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Detection: After a specific reaction time, add a chromogenic or fluorogenic probe that reacts with the product of the COX-2 reaction (prostaglandin G2).

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activities of Brominated Thiazole Derivatives

Neurodegenerative diseases pose a significant and growing health challenge. Emerging evidence suggests that brominated thiazole derivatives may offer neuroprotective effects, potentially by mitigating the cellular damage associated with these conditions.[7]

Mechanisms of Neuroprotective Action

The neuroprotective mechanisms of these compounds are an active area of research, with several plausible pathways:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The thiazole ring can act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

-

Anti-excitotoxicity: Excessive stimulation by the neurotransmitter glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity. Some thiazole derivatives may protect neurons by modulating glutamate receptor activity or downstream signaling pathways. A study on a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, showed protective action in neuronal cultures exposed to glutamate-induced excitotoxicity.[7]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

A common in vitro model to assess neuroprotective effects involves inducing excitotoxicity in neuronal cell cultures with glutamate and then evaluating the ability of a test compound to prevent cell death.

Workflow for Glutamate-Induced Excitotoxicity Assay

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. protocols.io [protocols.io]

- 20. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (4-Bromothiazol-2-YL)methanamine: Strategies and Methodologies

Authored by: A Senior Application Scientist

Introduction: The Significance of the 2-(Aminomethyl)-4-bromothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a wide array of biologically active compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The specific derivative, (4-Bromothiazol-2-YL)methanamine, serves as a critical building block in drug discovery. The bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. The 2-(aminomethyl) group offers a key site for amide bond formation or other conjugations, allowing for the attachment of various pharmacophores. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the strategic selection of starting materials and the rationale behind the experimental conditions.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The most common and effective strategies involve:

-

Reduction of a C2-Functional Group: This is arguably the most direct approach, involving the synthesis of a 4-bromothiazole with a C2 substituent that can be readily reduced to the aminomethyl group. The two most prominent precursors for this strategy are the corresponding nitrile and carboxamide.

-

Functionalization of a Pre-brominated Thiazole: This strategy begins with a thiazole ring that already bears the required bromine atom at the 4-position, or a precursor that can be selectively brominated. Subsequent chemical manipulations at the C2 position introduce the aminomethyl group or a precursor.

-

De Novo Ring Construction (Hantzsch Thiazole Synthesis): This classical approach involves the condensation of an α-haloketone with a thiourea derivative to construct the thiazole ring. While highly versatile, this method may require careful planning to incorporate the necessary functional groups in the correct positions.

This guide will now delve into the practical execution of these strategies, providing detailed protocols and mechanistic insights.

Part 1: Synthesis via Reduction of 4-Bromothiazole-2-carbonitrile

This is one of the most efficient and widely employed routes due to the relatively straightforward access to the nitrile precursor and the high-yielding reduction step.

Conceptual Workflow

The overall strategy involves two key transformations:

-

Step 1: Synthesis of 4-Bromothiazole-2-carbonitrile. This can be achieved through various methods, with a common approach being the Sandmeyer-type reaction on 2-amino-4-bromothiazole or by direct construction of the ring with the nitrile group in place.

-

Step 2: Reduction of the Nitrile. The cyano group is then reduced to a primary amine using a suitable reducing agent.

Caption: Synthesis of this compound from 2-Amino-4-bromothiazole.

Experimental Protocols

Protocol 1.2.1: Synthesis of 4-Bromothiazole-2-carbonitrile

-

Materials: 2-Amino-4-bromothiazole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Dichloromethane (DCM), Ice.

-

Procedure:

-

To a stirred solution of 2-Amino-4-bromothiazole (1.0 eq) in aqueous HBr (48%) at 0°C, a solution of NaNO₂ (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.

-

The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0°C) solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The mixture is then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-Bromothiazole-2-carbonitrile.[1][2][3]

-

Protocol 1.2.2: Reduction of 4-Bromothiazole-2-carbonitrile

-

Materials: 4-Bromothiazole-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Procedure:

-

A solution of 4-Bromothiazole-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield this compound.

-

Scientific Rationale and Causality

-

Diazotization and Sandmeyer Reaction: The conversion of the 2-amino group to a nitrile proceeds via a diazonium salt intermediate. The use of HBr as the acid source is crucial as it maintains the presence of bromide ions. The subsequent Sandmeyer reaction with CuCN is a classic and reliable method for introducing a nitrile group onto an aromatic or heteroaromatic ring.

-

Nitrile Reduction: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction proceeds via the formation of an intermediate imine, which is further reduced. The careful quenching procedure is essential for safety and to facilitate the work-up by precipitating the aluminum salts.

| Parameter | Synthesis of 4-Bromothiazole-2-carbonitrile | Reduction to this compound |

| Key Reagents | NaNO₂, HBr, CuCN | LiAlH₄, THF |

| Temperature | 0°C to room temperature | 0°C to room temperature |

| Typical Yield | 60-75% | 80-90% |

| Key Considerations | Handling of toxic cyanides, control of exotherm during diazotization. | Careful handling of pyrophoric LiAlH₄, controlled quenching. |

Part 2: Synthesis via Functionalization of 2,4-Dibromothiazole

This approach offers a high degree of flexibility, as the C2 position of 2,4-dibromothiazole is more reactive towards nucleophiles and in cross-coupling reactions than the C4 position.[4]

Conceptual Workflow

This strategy hinges on the regioselective functionalization at the C2 position, followed by conversion to the aminomethyl group.

-

Step 1: Regioselective C2-Functionalization. A suitable functional group that can be converted to an aminomethyl group is introduced at the C2 position. This can be achieved, for example, through a Sonogashira coupling to introduce an alkyne.

-

Step 2: Conversion to the Aminomethyl Group. The introduced functional group is then transformed into the target amine.

Caption: Synthesis from 2,4-Dibromothiazole via a Sonogashira coupling route.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Bromo-2-ethynylthiazole [4]

-

Materials: 2,4-Dibromothiazole, Trimethylsilylacetylene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), THF, Potassium carbonate (K₂CO₃), Methanol (MeOH).

-

Procedure:

-

To a solution of 2,4-dibromothiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of THF and Et₃N under an inert atmosphere, trimethylsilylacetylene (1.2 eq) is added.

-

The mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether, washed with water and brine, dried over MgSO₄, and concentrated.

-

The crude 4-Bromo-2-(trimethylsilylethynyl)thiazole is dissolved in MeOH, and K₂CO₃ (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours.

-

Water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 4-Bromo-2-ethynylthiazole, which can be used in the next step without further purification.

-

Protocol 2.2.2: Conversion to this compound

-

Materials: 4-Bromo-2-ethynylthiazole, n-Butyllithium (n-BuLi), Acetamide, Hydrogen gas (H₂), Palladium on carbon (Pd/C), Ethanol (EtOH).

-

Procedure:

-

To a solution of 4-bromo-2-ethynylthiazole (1.0 eq) in anhydrous THF at -78°C, n-BuLi (1.1 eq) is added dropwise.

-

After stirring for 30 minutes, a solution of acetamide (1.2 eq) in THF is added. The reaction is allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated.

-

The crude N-((4-bromothiazol-2-yl)ethynyl)acetamide is dissolved in EtOH, and Pd/C (10 mol%) is added.

-

The mixture is stirred under an atmosphere of H₂ (balloon pressure) for 24 hours.

-

The catalyst is filtered off through Celite®, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography.

-

Scientific Rationale and Causality

-

Regioselective Sonogashira Coupling: The C2-Br bond in 2,4-dibromothiazole is more susceptible to oxidative addition to the Pd(0) catalyst than the C4-Br bond, leading to regioselective coupling at the 2-position.[4]

-

Alkyne to Amine Conversion: The terminal alkyne is first converted to its lithium acetylide, which then acts as a nucleophile towards acetamide. The resulting ynamide is then reduced under catalytic hydrogenation conditions to the corresponding saturated amine.

| Parameter | Sonogashira Coupling & Desilylation | Conversion to Amine |

| Key Reagents | Pd(PPh₃)₄, CuI, TMS-acetylene, K₂CO₃ | n-BuLi, Acetamide, H₂, Pd/C |

| Temperature | Room temperature | -78°C to room temperature |

| Typical Yield | 65-85% (for the two steps) | 50-60% |

| Key Considerations | Inert atmosphere required for the coupling reaction. | Anhydrous conditions and low temperatures for the lithiation step. |

Part 3: De Novo Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a convergent route to the thiazole core.[5][6][7] For the synthesis of this compound, a retrosynthetic analysis suggests the condensation of a suitable α-bromoketone with a thiourea derivative bearing the aminomethyl precursor.

Conceptual Workflow

-

Step 1: Preparation of the Key Intermediates. This involves the synthesis of an appropriate α,α-dibromo or α-bromo-α-chloroketone and a protected amino-thiourea.

-

Step 2: Cyclization. Condensation of the two fragments to form the protected 2-(aminomethyl)-4-bromothiazole.

-

Step 3: Deprotection. Removal of the protecting group to yield the final product.

Caption: Hantzsch synthesis approach to this compound.

Experimental Protocol

Protocol 3.2.1: Hantzsch Condensation and Deprotection

-

Materials: 1,3-Dibromoacetone, N-Boc-thiourea, Ethanol (EtOH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of N-Boc-thiourea (1.0 eq) in EtOH, 1,3-dibromoacetone (1.0 eq) is added.

-

The mixture is heated to reflux for 4-6 hours.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and saturated aqueous NaHCO₃. The organic layer is washed with brine, dried, and concentrated.

-

The crude tert-butyl (4-bromothiazol-2-yl)methylcarbamate is purified by column chromatography.

-

The purified carbamate is dissolved in DCM, and TFA (10 eq) is added. The solution is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO₃ and extracted with DCM to afford the final product.

-

Scientific Rationale and Causality

-

Hantzsch Condensation: This reaction proceeds by initial nucleophilic attack of the sulfur of the thiourea onto one of the electrophilic carbons of the dibromoacetone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The use of 1,3-dibromoacetone directly installs the bromine at the 4-position.

-

Protecting Group Strategy: The amino group on the thiourea needs to be protected (e.g., with a Boc group) to prevent side reactions and to ensure the desired connectivity. The Boc group is acid-labile and can be cleanly removed with TFA in the final step.

| Parameter | Hantzsch Condensation | Deprotection |

| Key Reagents | 1,3-Dibromoacetone, N-Boc-thiourea | TFA, DCM |

| Temperature | Reflux | Room temperature |

| Typical Yield | 40-50% | >90% |

| Key Considerations | 1,3-Dibromoacetone is a lachrymator. | Use of a strong acid (TFA). |

Comparative Analysis and Best Practices

| Synthetic Route | Starting Material Availability | Number of Steps | Overall Yield | Scalability | Key Challenges |

| From 4-Bromothiazole-2-carbonitrile | Commercially available. | 2 | High | Good | Use of toxic cyanides and pyrophoric LiAlH₄. |

| From 2,4-Dibromothiazole | Commercially available. | 3-4 | Moderate | Moderate | Requires handling of organometallics and catalytic systems. |

| Hantzsch Synthesis | Requires synthesis of precursors. | 2-3 | Moderate | Fair | Lachrymatory reagents, potential for side products. |

For most applications, the route starting from 4-Bromothiazole-2-carbonitrile offers the best balance of efficiency, yield, and scalability, provided that the necessary safety precautions for handling cyanides and powerful reducing agents are in place.

Purification and Characterization

The final product, this compound, is a basic compound and can be purified by standard column chromatography on silica gel, often with the addition of a small amount of triethylamine to the eluent to prevent tailing. Characterization is typically performed using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

IR Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

The Strategic Application of (4-Bromothiazol-2-YL)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the thiazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, (4-Bromothiazol-2-YL)methanamine emerges as a particularly valuable building block for medicinal chemists. The presence of a bromine atom at the 4-position offers a versatile handle for further chemical elaboration through cross-coupling reactions, while the aminomethyl group at the 2-position provides a crucial anchor for building out molecular complexity and engaging with biological targets.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering detailed protocols and expert insights for researchers at the forefront of pharmaceutical innovation.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design. The key physicochemical and spectroscopic characteristics of this compound hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄H₆BrClN₂S | [5] |

| Molecular Weight | 229.53 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | Typical for similar compounds |

| Purity | ≥98% | [5] |

| Solubility | Soluble in methanol, DMSO, and water (as hydrochloride salt) | Inferred from structure |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.95 (s, 1H), 4.15 (s, 2H), 8.5 (br s, 3H) | Predicted based on similar structures |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.1, 125.5, 120.3, 40.2 | Predicted based on similar structures |

Strategic Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. The following protocol is a robust and scalable method adapted from established synthetic transformations of related thiazole derivatives.[3][4]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-formylthiazole

-

Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The selective lithiation at the 2-position is driven by the higher acidity of the C2-proton.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-2-formylthiazole as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-2-formylthiazole (1.0 eq) in methanol (0.3 M), add ammonium acetate (10 eq).

-

Reductive Amination: Stir the mixture at room temperature for 30 minutes. Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add water and basify with 1 M sodium hydroxide solution to pH ~10. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be purified further by column chromatography if necessary.

Step 3: (Optional) Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude this compound in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.[5]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to independently modify the 2-aminomethyl and 4-bromo positions, allowing for the systematic exploration of structure-activity relationships (SAR).

As a Key Building Block in the Synthesis of Kinase Inhibitors

The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The aminomethyl group of this compound can be acylated or alkylated to introduce various substituents that can occupy the hydrophobic pocket of the ATP binding site. The 4-bromo position can then be utilized for late-stage diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups that can extend into the solvent-exposed region or target specific sub-pockets of the kinase.

Workflow for Kinase Inhibitor Synthesis

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

Synthetic Pathways to Novel Derivatives from (4-Bromothiazol-2-YL)methanamine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] The bifunctional nature of (4-Bromothiazol-2-YL)methanamine, possessing both a reactive primary amine and a versatile bromo-substituent, makes it an exceptionally valuable starting material for the synthesis of diverse chemical libraries aimed at drug discovery. This guide provides a detailed exploration of synthetic routes to novel derivatives, offering both the theoretical underpinnings and practical, step-by-step protocols for key transformations.

Strategic Overview of Derivatization

The derivatization of this compound can be strategically approached by targeting its two primary reactive sites: the nucleophilic aminomethyl group at the 2-position and the electrophilic bromine atom at the 4-position. Modifications at the amino group are typically performed first, followed by more complex carbon-carbon or carbon-nitrogen bond-forming reactions at the C4-position. For the latter, protection of the primary amine is often a prerequisite to prevent unwanted side reactions.

This guide is structured to follow a logical synthetic progression, beginning with functionalization of the aminomethyl group and then moving to the more intricate cross-coupling reactions at the C4-position, which necessitate a protection-deprotection sequence.

PART 1: Derivatization of the Aminomethyl Group

The primary amine of this compound serves as a versatile handle for introducing a variety of functional groups through well-established synthetic methodologies.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common motif in pharmacologically active molecules.[4] This reaction can be readily achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality in Experimental Choices: The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to prevent competition with the primary amine in reacting with the acylating agent. The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the exothermic nature of the acylation and minimize potential side reactions.

Protocol 1: General Procedure for N-Acylation

Materials:

-

This compound

-

Acyl chloride or anhydride (1.1 eq)

-